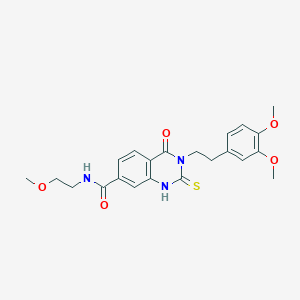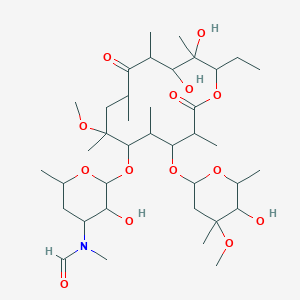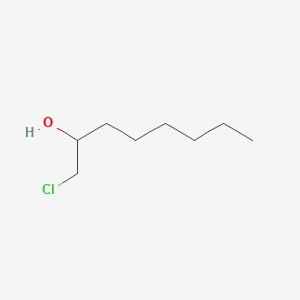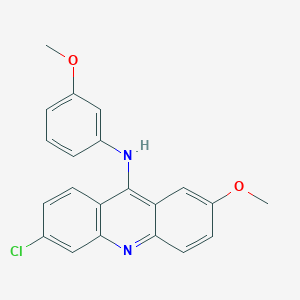
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its three planar aromatic rings, each containing a heteroatom and non-rigid nitrogen functionalities .
Méthodes De Préparation
The synthesis of 6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-methoxyacridine.
Nitration and Reduction: The nitration of 6-chloro-2-methoxyacridine yields a nitro derivative, which is then catalytically reduced to form the corresponding amine.
N-Substitution: The final step involves the N-substitution reaction with 3-methoxyaniline under specific reaction conditions to yield the target compound.
Analyse Des Réactions Chimiques
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding amine derivatives.
Applications De Recherche Scientifique
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Industry: The compound’s photochemical properties make it useful in the development of luminous materials.
Mécanisme D'action
The primary mechanism of action for 6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting transcription and translation processes . This intercalation is driven by charge transfer and π-stacking interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine include:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another acridine derivative with antibacterial applications.
Quinacrine: Used as an antimalarial and for treating giardiasis.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and photochemical properties compared to other acridine derivatives .
Propriétés
Formule moléculaire |
C21H17ClN2O2 |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
6-chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-15-5-3-4-14(11-15)23-21-17-8-6-13(22)10-20(17)24-19-9-7-16(26-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
Clé InChI |
AQGMBECYVGUJHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


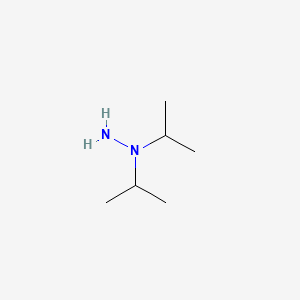
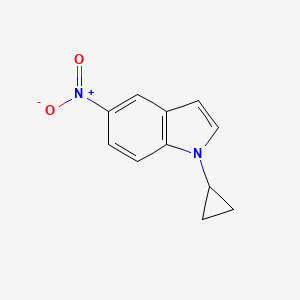

![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
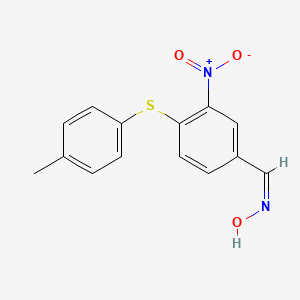

![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
![(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
